Azetidin-1-yl(2-chloro-6-iodophenyl)methanone
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Overview
Description
Azetidin-1-yl(2-chloro-6-iodophenyl)methanone is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(2-chloro-6-iodophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 2-chloro-6-iodophenyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-chloro-6-iodobenzoyl chloride with azetidine in the presence of a base such as triethylamine can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-chloro-6-iodophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Azetidin-1-yl(2-chloro-6-iodophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(2-chloro-6-iodophenyl)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Known for its use in β-lactam antibiotics like penicillin and cephalosporin.
Azetidine-3-carboxylic acid: An analog of proline with applications in peptide synthesis.
2-Chloro-6-iodoaniline: A precursor in the synthesis of various organic compounds.
Uniqueness
Azetidin-1-yl(2-chloro-6-iodophenyl)methanone is unique due to the combination of the azetidine ring with the 2-chloro-6-iodophenyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
azetidin-1-yl-(2-chloro-6-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO/c11-7-3-1-4-8(12)9(7)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEJFXLMWXOHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC=C2I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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